(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid
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Overview
Description
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with dimethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Chiral Resolution: The racemic mixture obtained is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the (2R)-enantiomer.
Final Step:
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a cyclohexyl derivative.
Substitution: The aromatic fluorine can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Biologically, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound in studying enzyme kinetics and binding affinities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role as a precursor in the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
(2R)-2-(methylamino)-3-(4-fluorophenyl)propanoic acid: A structurally similar compound with a methylamino group instead of a dimethylamino group.
(2R)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid: A compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a fluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2751603-30-0 |
---|---|
Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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